molecular formula C17H33Br B13342117 cis-1-Bromoheptadec-8-ene

cis-1-Bromoheptadec-8-ene

Cat. No.: B13342117
M. Wt: 317.3 g/mol
InChI Key: CNDALZVFFAULQK-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-Bromoheptadec-8-ene: is an organic compound with the molecular formula C17H33Br . It is a halogenated derivative of heptadecene, characterized by the presence of a bromine atom attached to the first carbon of the heptadecene chain. The compound is notable for its use as an intermediate in various chemical syntheses and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromoheptadec-8-ene typically involves the bromination of heptadecene. One common method is the addition of hydrogen bromide (HBr) to heptadec-8-ene under controlled conditions to ensure the formation of the cis isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to facilitate the addition of the bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored to ensure the selective formation of the cis isomer, and the product is purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-1-Bromoheptadec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted heptadecene derivatives.

    Elimination Reactions: Heptadecene.

    Oxidation and Reduction Reactions: Corresponding alcohols and alkanes.

Scientific Research Applications

cis-1-Bromoheptadec-8-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.

    Medicine: It serves as an intermediate in the development of therapeutic agents and diagnostic tools.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-Bromoheptadec-8-ene involves its reactivity as a halogenated alkene. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The double bond in the heptadecene chain also allows for addition reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: cis-1-Bromoheptadec-8-ene is unique due to its combination of a bromine atom and a cis double bond, which imparts specific reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

Molecular Formula

C17H33Br

Molecular Weight

317.3 g/mol

IUPAC Name

(Z)-1-bromoheptadec-8-ene

InChI

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3/b10-9-

InChI Key

CNDALZVFFAULQK-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCBr

Canonical SMILES

CCCCCCCCC=CCCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.